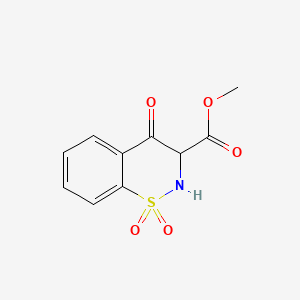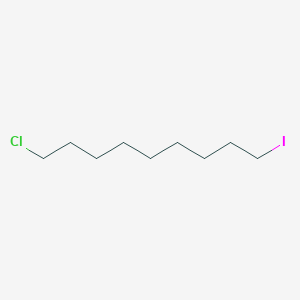![molecular formula C11H11BrO2 B3050920 Cyclopropanecarboxylic acid, 1-[(4-bromophenyl)methyl]- CAS No. 29765-45-5](/img/structure/B3050920.png)
Cyclopropanecarboxylic acid, 1-[(4-bromophenyl)methyl]-
Overview
Description
“Cyclopropanecarboxylic acid, 1-[(4-bromophenyl)methyl]-” is a chemical compound with the molecular formula C10H9BrO2 . It has an average mass of 241.081 Da and a monoisotopic mass of 239.978592 Da .
Molecular Structure Analysis
The molecular structure of “Cyclopropanecarboxylic acid, 1-[(4-bromophenyl)methyl]-” consists of a cyclopropane ring attached to a carboxylic acid group and a 4-bromophenyl group . The exact 3D conformation of the molecule can be determined using computational chemistry techniques .Physical And Chemical Properties Analysis
“Cyclopropanecarboxylic acid, 1-[(4-bromophenyl)methyl]-” is a solid at room temperature . It has a molecular weight of 241.08 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications
Ethylene Biosynthesis and Signaling
ACC serves as the direct precursor of the plant hormone ethylene . Its biosynthesis begins with the conversion of the amino acid methionine to S-adenosyl L-methionine (SAM) by SAM synthetase. Subsequently, SAM is converted to ACC by ACC synthase (ACS). The by-product of this reaction, 5’-methylthioadenosine (MTA) , is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase (ACO). Ethylene regulates various developmental processes and responses to biotic and abiotic stresses .
Ethylene-Independent Signaling
Beyond its role as an ethylene precursor, ACC exhibits ethylene-independent signaling. Recent evidence suggests that ACC plays a signaling role distinct from its biosynthesis. It influences processes such as cell wall signaling, guard mother cell division, and pathogen virulence. Notably, ACC acts as a signal in cell elongation, even when ethylene is not directly involved .
Pollination and Seed Production
ACC’s ethylene-independent signaling is critical during pollination and seed production. It activates proteins similar to those involved in nervous system responses in humans and animals. Understanding ACC’s role in these processes enhances our knowledge of plant reproduction .
Plant Growth and Development
ACC influences plant growth and development by modulating cell division and elongation. Its effects on root elongation, shoot growth, and lateral root formation are well-documented. Researchers continue to explore how ACC integrates with other hormones to orchestrate plant growth .
Pathogen Response
ACC plays a role in plant defense against pathogens. By affecting ethylene levels, it influences susceptibility to diseases. Researchers investigate ACC’s involvement in pathogen virulence and host resistance mechanisms .
Safety and Hazards
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-9-3-1-8(2-4-9)7-11(5-6-11)10(13)14/h1-4H,5-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXVZMQHFZWQCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601218222 | |
| Record name | 1-[(4-Bromophenyl)methyl]cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601218222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanecarboxylic acid, 1-[(4-bromophenyl)methyl]- | |
CAS RN |
29765-45-5 | |
| Record name | 1-[(4-Bromophenyl)methyl]cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29765-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Bromophenyl)methyl]cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601218222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(4-bromophenyl)methyl]cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

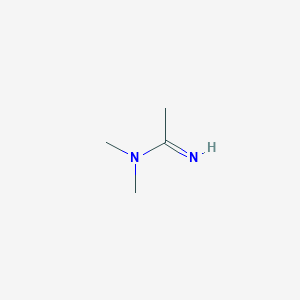


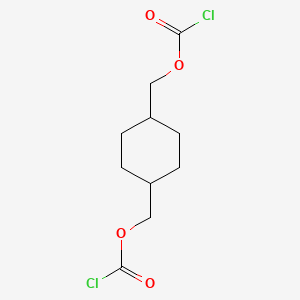

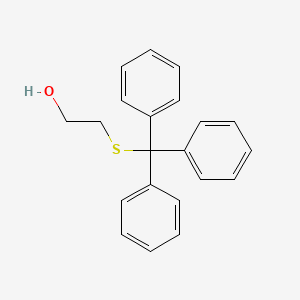
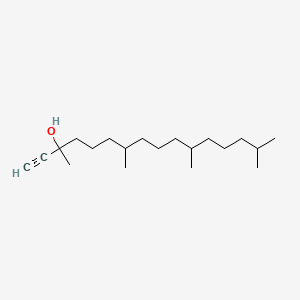
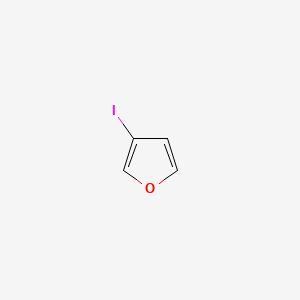
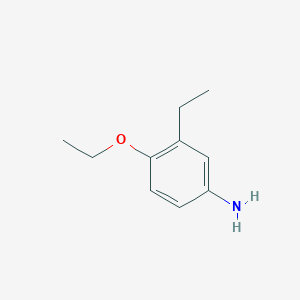
![(5Z)-5-[(5-Bromo-2-furyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3050854.png)
